molecular formula C5H5ClN2O B1506262 3-Amino-2-chloropyridin-4-OL CAS No. 1242251-52-0

3-Amino-2-chloropyridin-4-OL

Cat. No. B1506262
CAS RN: 1242251-52-0
M. Wt: 144.56 g/mol
InChI Key: FQBORLQWPRDZBG-UHFFFAOYSA-N
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Description

3-Amino-2-chloropyridin-4-OL, also known as ACPO, is a chemical compound that has gained much attention in research and industry due to its potential as a useful chemical intermediate in the production of various drugs and agrochemicals . It has a molecular weight of 144.56 .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-chloropyridin-4-OL is represented by the InChI code 1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) . This indicates that the molecule consists of a pyridine ring with chlorine, amino, and hydroxyl substituents.


Physical And Chemical Properties Analysis

3-Amino-2-chloropyridin-4-OL is a powder with a molecular weight of 144.56 . It is stored at a temperature of 4°C .

Safety and Hazards

3-Amino-2-chloropyridin-4-OL is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and seeking immediate medical assistance if swallowed .

Future Directions

3-Amino-2-chloropyridin-4-OL has broad application prospects in agricultural production due to its high biological activity, low toxicity, long-lasting period, and easy degradation in the environment . It is a key substance in the synthesis of various drugs and agrochemicals .

properties

IUPAC Name

3-amino-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBORLQWPRDZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717587
Record name 3-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloropyridin-4-OL

CAS RN

1242251-52-0
Record name 3-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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